![molecular formula C21H20N2O4S B2898430 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide CAS No. 339013-40-0](/img/structure/B2898430.png)
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide” is a chemical compound with the CAS RN®: 339013-40-0 . It is manufactured by MATRIX SCIENTIFIC . This compound is used for testing and research purposes only .
Synthesis Analysis
The synthesis of “2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide” and similar compounds involves various chemical techniques . A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Molecular Structure Analysis
The molecular structure of “2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactivity of “2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide” enables reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique
Early Drug Discovery
This compound is part of Sigma-Aldrich’s collection of rare and unique chemicals provided to researchers in the early stages of drug discovery . It’s utilized for its potential biological activity, which could lead to the development of new therapeutic agents.
Analytical Benchmarking
Due to its unique structure, the compound serves as a reference material for analytical methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the calibration and validation of analytical instruments and techniques .
Chemical Synthesis Intermediary
As an intermediary, it’s used in the synthesis of more complex chemical structures. Its reactive functional groups make it a valuable starting point for synthesizing new compounds with potential applications in various fields, including materials science and pharmacology .
Pharmacological Research
Researchers utilize this compound in pharmacological studies to explore its interaction with biological systems. It may act as an inhibitor or activator of certain pathways, providing insights into the development of drugs targeting specific diseases .
Molecular Docking Studies
In silico studies, such as molecular docking, employ this compound to predict its binding affinities to various proteins. This helps in understanding its potential as a lead compound in drug design .
Structure-Activity Relationship (SAR) Analysis
The compound is used in SAR analysis to understand the relationship between its chemical structure and biological activity. Modifications to its structure can lead to the discovery of more potent and selective agents .
Biochemical Assay Development
It’s involved in the development of biochemical assays where it may serve as a substrate or inhibitor in enzymatic reactions. This aids in the study of enzyme kinetics and the identification of potential drug targets .
Educational Purposes
In academic settings, the compound is used for educational purposes, demonstrating the synthesis and analysis of complex organic molecules to chemistry students .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetMacrophage metalloelastase . This enzyme plays a crucial role in the breakdown of extracellular matrix proteins, and its dysregulation can lead to various pathological conditions.
Biochemical Pathways
Given its potential target, it may influence pathways related toextracellular matrix degradation and inflammatory response .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, affecting their bioavailability .
Result of Action
If it acts as an inhibitor of macrophage metalloelastase, it could potentially reduce extracellular matrix degradation and modulate inflammatory responses .
Propriétés
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-12-14-20(15-13-19)28(25,26)23(18-10-6-3-7-11-18)16-21(24)22-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLUNGFAJNSHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


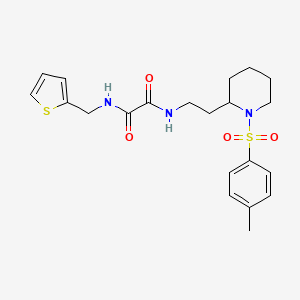
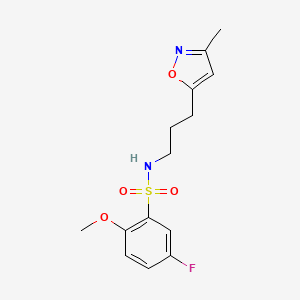
![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)
![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)
![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)
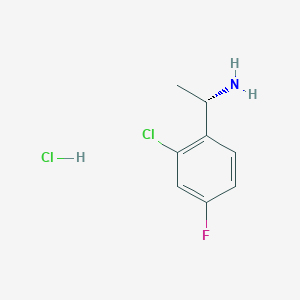
![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)
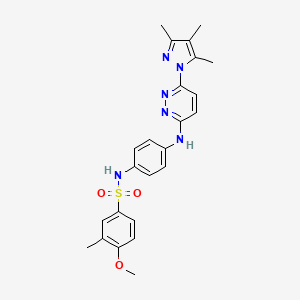
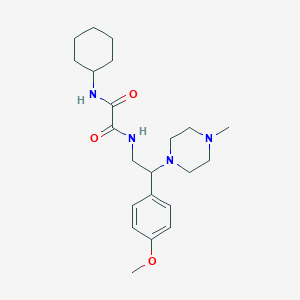

![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)
